molecular formula C23H30N2O5S B6493728 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide CAS No. 922015-03-0

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide

Cat. No. B6493728
CAS RN: 922015-03-0
M. Wt: 446.6 g/mol
InChI Key: CICLSZNLQBAELR-UHFFFAOYSA-N
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Description

The compound “N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide” is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry .


Synthesis Analysis

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the reaction of an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .

Future Directions

The future directions for “N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide” could involve the development of novel THIQ analogs with potent biological activity . The overall structure–activity relationship (SAR) studies can help in identification of further lead as well as in designing of newer potential inhibitor of HIV-1 RT .

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-29-21-15-19-11-13-25(17-20(19)16-22(21)30-2)31(27,28)14-12-24-23(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICLSZNLQBAELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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